molecular formula C16H13FN2O3S B2607087 1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903139-35-4

1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2607087
CAS No.: 1903139-35-4
M. Wt: 332.35
InChI Key: XSCJYGMZYFEXCI-UHFFFAOYSA-N
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Description

1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzothiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling of the Benzothiophene and Azetidine Rings: The benzothiophene and azetidine rings are coupled using a carbonylation reaction.

    Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction involving a suitable dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halogenating agents.

    Cyclization: Acid or base catalysts, heat, and suitable solvents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, as well as more complex ring structures resulting from cyclization reactions.

Scientific Research Applications

1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antiviral, anticancer, and anti-inflammatory properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new catalysts and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: Unique due to the combination of benzothiophene, azetidine, and pyrrolidine-2,5-dione moieties.

    1-[1-(5-chloro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.

    1-[1-(5-methyl-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c17-10-1-2-12-9(5-10)6-13(23-12)16(22)18-7-11(8-18)19-14(20)3-4-15(19)21/h1-2,5-6,11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCJYGMZYFEXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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